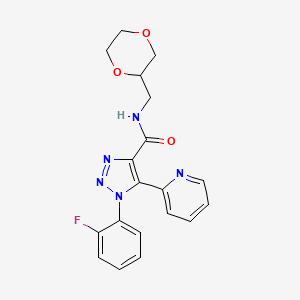

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

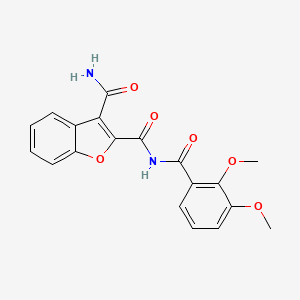

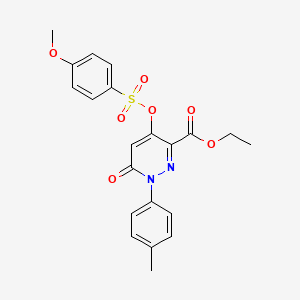

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of researchers led by Mark E. Gurney at the pharmaceutical company Eli Lilly and Company. Since then, MPEP has been extensively studied for its potential use in treating various neurological and psychiatric disorders.

Wissenschaftliche Forschungsanwendungen

Photoprocesses in Derivatives

Studies by Gutrov et al. (2019, 2020) on derivatives of cyclopentanone, including those with methoxy and other electron-donating substituents, have shown significant insights into the spectral, luminescent, and time-resolved properties of these compounds. The introduction of substituents causes a notable shift in the absorption and fluorescence maxima, indicating potential applications in materials science for photodynamic therapy or as fluorescent markers (Gutrov et al., 2020) (Gutrov et al., 2019).

Pharmacological Properties

Research into compounds structurally related to N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide, such as studies by Schroeder et al. (2009) on Met kinase inhibitors, and by Choi et al. (2015) on serotonin 1A receptors, highlight the potential for these compounds in therapeutic applications. These studies demonstrate the efficacy of such compounds in inhibiting tumor growth and quantifying receptor binding in human subjects, suggesting avenues for the development of new treatments for cancer and psychiatric disorders (Schroeder et al., 2009) (Choi et al., 2015).

Synthesis of Compounds

The versatility of Weinreb amides in the synthesis of various chemical structures, as shown by Alberola et al. (1999), and the efficient and selective synthesis of enamides and pyrimidones via C-H amidation, as demonstrated by Liu et al. (2018), underscore the chemical utility and potential of N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide derivatives in organic synthesis. These methodologies could lead to the development of new chemical entities with significant biological activities (Alberola et al., 1999) (Liu et al., 2018).

Antimicrobial and Anticancer Activity

Research on the antimicrobial and anticancer activities of pyridine derivatives by Mohan et al. (2021) and others provides evidence of the biological efficacy of these compounds. The synthesis of new derivatives and their testing against various cancer cell lines and microbial species offers promising insights into the development of new therapeutics (Mohan et al., 2021).

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-19-11-10-17(12-13-6-8-16-9-7-13)15(18)14-4-2-3-5-14/h6-9,14H,2-5,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDYXVFCZOMZHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CC=NC=C1)C(=O)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopentanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-butoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719410.png)

![3-Chloro-4-{[(4-chlorophenyl)carbonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2719411.png)

![5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2719412.png)

![3,4-dihydroisoquinolin-2(1H)-yl{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}methanone](/img/structure/B2719414.png)

![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2719419.png)

![2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2719421.png)